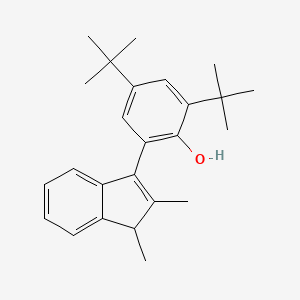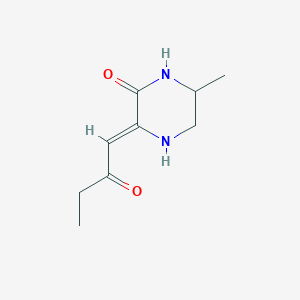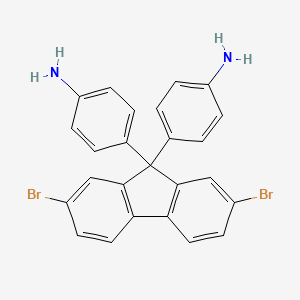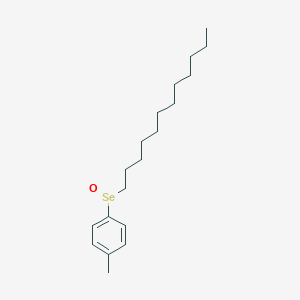
Benzene, 1-(dodecylseleninyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(dodecylseleninyl)-4-methyl-: is an organic compound that features a benzene ring substituted with a dodecylseleninyl group at the first position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylseleninyl)-4-methyl- typically involves the alkylation of benzene with 1-dodecene in the presence of a selenium source. One common method is the reaction of 1-dodecene with selenium dioxide (SeO2) to form the corresponding selenoxide, which is then reduced to the selenide. This selenide can subsequently react with 4-methylbenzene under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as mesoporous Beta zeolites, can enhance the efficiency and selectivity of the alkylation process .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(dodecylseleninyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(dodecylseleninyl)-4-methyl- is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in the development of new catalytic systems and materials.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. Benzene, 1-(dodecylseleninyl)-4-methyl- may serve as a model compound for investigating the biological activity of selenium-containing molecules.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant or as a component in drug delivery systems. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, Benzene, 1-(dodecylseleninyl)-4-methyl- can be used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(dodecylseleninyl)-4-methyl- involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with cellular proteins and DNA, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Benzene, 1-(dodecylthio)-4-methyl-
- Benzene, 1-(dodecyloxy)-4-methyl-
- Benzene, 1-(dodecylamino)-4-methyl-
Comparison: Compared to its sulfur, oxygen, and nitrogen analogs, Benzene, 1-(dodecylseleninyl)-4-methyl- exhibits unique reactivity due to the presence of selenium. Selenium’s larger atomic size and different electronegativity compared to sulfur, oxygen, and nitrogen result in distinct chemical and biological properties. For example, selenium-containing compounds often have higher nucleophilicity and can participate in redox reactions more readily than their sulfur counterparts .
Propiedades
Número CAS |
295315-87-6 |
|---|---|
Fórmula molecular |
C19H32OSe |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-dodecylseleninyl-4-methylbenzene |
InChI |
InChI=1S/C19H32OSe/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |
Clave InChI |
AVIJAUHLCSDREB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Se](=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


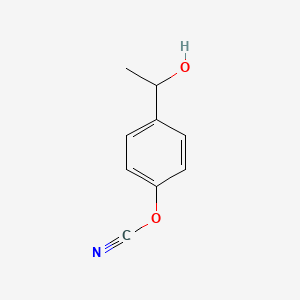
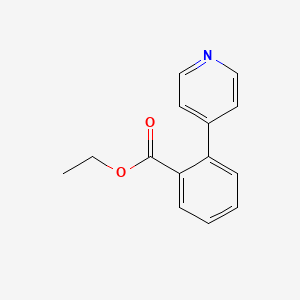
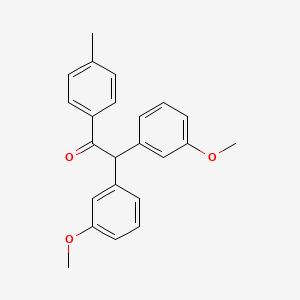
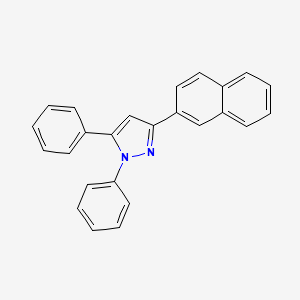
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)
silane](/img/structure/B12573860.png)
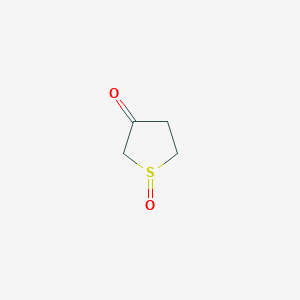
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
